

Nitrothal-isopropyl: A Technical Examination of its Fungicidal Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nitrothal-isopropyl**

Cat. No.: **B166428**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothal-isopropyl, a dinitroaniline fungicide, has been utilized in agriculture for the control of specific fungal pathogens, most notably powdery mildew on apples. This technical guide synthesizes the publicly available data on its fungicidal spectrum of activity, offering a concise overview for research and development professionals. Despite its history of use, detailed public scientific literature regarding its quantitative efficacy, specific mode of action, and experimental protocols is notably scarce. This document presents the available information while highlighting areas where data is limited.

Chemical and Physical Properties

Property	Value
IUPAC Name	diisopropyl 5-nitroisophthalate
CAS Number	10552-74-6
Molecular Formula	C ₁₄ H ₁₇ NO ₆
Molecular Weight	295.29 g/mol

Fungicidal Spectrum of Activity

Publicly accessible, peer-reviewed studies providing quantitative data (e.g., EC₅₀ or MIC values) on the fungicidal spectrum of **Nitrothal-isopropyl** are limited. The available information primarily identifies its use against powdery mildew.

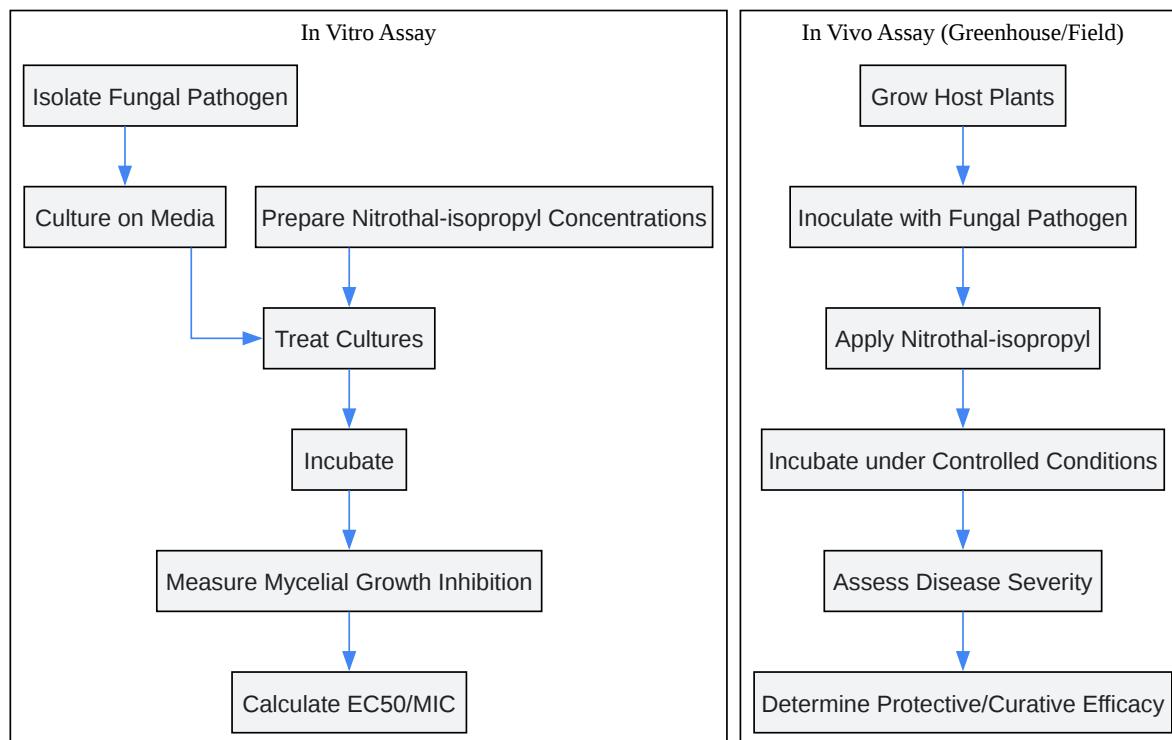
Fungal Species	Disease	Efficacy Information
Podosphaera leucotricha	Apple Powdery Mildew	Registered for control; however, specific quantitative efficacy data is not publicly available.
Venturia inaequalis	Apple Scab	Indicated to have some effect, but detailed efficacy data is not publicly available.

One study suggested that **Nitrothal-isopropyl** exhibits a narrow spectrum of activity, affecting only two out of ten indicator microorganisms in a particular assay. This suggests a targeted mode of action against specific fungal groups.

Mode of Action

Nitrothal-isopropyl is classified as a dinitroaniline fungicide. This class of fungicides is known to interfere with microtubule assembly in fungal cells. This disruption of the cytoskeleton affects essential cellular processes such as mitosis and cell division, ultimately leading to the inhibition of fungal growth.

The specific biochemical signaling pathways in fungi targeted by **Nitrothal-isopropyl** are not detailed in the available public literature. The Fungicide Resistance Action Committee (FRAC) assigns codes to fungicides based on their mode of action to aid in resistance management. However, a specific FRAC code for **Nitrothal-isopropyl** is not readily found in public databases.


The logical relationship of the proposed general mode of action is as follows:

[Click to download full resolution via product page](#)

Caption: Proposed mode of action for dinitroaniline fungicides.

Experimental Protocols

Detailed experimental protocols for determining the fungicidal spectrum of **Nitrothal-isopropyl** are not available in the public scientific literature. To assess its efficacy, standard mycological and plant pathology techniques would be employed. A generalized workflow for such an evaluation is presented below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for fungicide efficacy testing.

Conclusion and Data Gaps

Nitrothal-isopropyl is a dinitroaniline fungicide with a recognized, albeit narrowly defined, fungicidal activity, primarily against apple powdery mildew. The information available in the public domain is insufficient to provide a comprehensive technical guide that meets the data-rich requirements of the research and drug development community. The primary data gaps include:

- Quantitative Efficacy Data: A lack of publicly available EC₅₀ and MIC values for a range of fungal pathogens.
- Detailed Mode of Action: The specific molecular targets and signaling pathways affected by **Nitrothal-isopropyl** in fungi remain largely undocumented in public literature.
- Experimental Protocols: The absence of detailed, peer-reviewed experimental methodologies for its evaluation.

Further in-depth research, potentially through direct engagement with the manufacturer or access to proprietary data, would be necessary to construct a more complete profile of **Nitrothal-isopropyl**'s fungicidal properties.

- To cite this document: BenchChem. [Nitrothal-isopropyl: A Technical Examination of its Fungicidal Activity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166428#fungicidal-spectrum-of-activity-for-nitrothal-isopropyl\]](https://www.benchchem.com/product/b166428#fungicidal-spectrum-of-activity-for-nitrothal-isopropyl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com